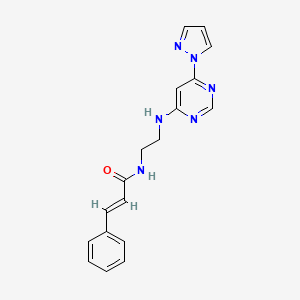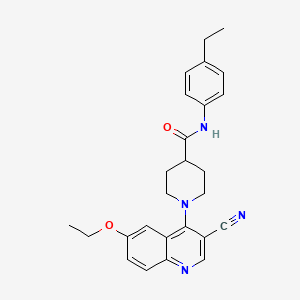
Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O7S and its molecular weight is 446.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Synthetic Studies
The compound has been involved in structural studies to understand its conformation and intermolecular interactions. For instance, a related carbamoyl-substituted dihydropyrimidine demonstrated a flattened boat conformation and featured intermolecular hydrogen bonding within its crystal structure (Sridhar & Ravikumar, 2005). Such insights can aid in the design of new molecules with desired properties.
Synthesis and reactions of Biginelli-compounds, which include derivatives of tetrahydropyrimidine, have been extensively studied. These investigations provide a foundation for the synthesis of a wide range of compounds, including potential medicinal candidates. The reactions explored offer pathways for creating complex molecules with specific functional groups, enhancing the compound's utility in various scientific applications (Kappe & Roschger, 1989).
Crystallographic Insights
- The crystal structure of a related pyrimidine derivative was analyzed, revealing a V-shaped structure and highlighting the importance of molecular geometry in determining the properties and reactivity of such compounds. This structural information is crucial for understanding how these molecules interact in biological systems and can guide the synthesis of analogs with improved efficacy (Shang et al., 2012).
Pesticide Development
- Pyrimidine derivatives have been synthesized for use in pesticide development. A novel process involving sulphur urea and diethyl malonate yielded an important intermediate for the preparation of novel pesticides. This showcases the compound's potential in contributing to the development of more effective and environmentally friendly pest control solutions (Liu Cai-bo, 2005).
Antimicrobial Applications
- Research into tetrahydropyrimidine-5-carboxylic acids and their derivatives, including those synthesized through modified Biginelli reactions, has demonstrated significant antimicrobial activity. Such compounds have been shown to possess promising antibacterial and antifungal properties, indicating their potential use in developing new antimicrobial agents (Shastri & Post, 2019).
Molecular Docking and Drug Discovery
- The structural characterization of dihydropyrimidine derivatives has been linked to their potential as dihydrofolate reductase inhibitors, offering insights into their application in drug discovery. Molecular docking simulations suggest these compounds could inhibit enzymes critical in disease pathways, highlighting their relevance in medicinal chemistry (Al-Wahaibi et al., 2021).
Mécanisme D'action
Target of Action
The compound contains a pyrimidine ring, which is a key component of many biologically active compounds, including several nucleotides in DNA and RNA. Therefore, it’s possible that this compound could interact with nucleic acids or proteins that bind to them .
Mode of Action
The sulfonyl group in the compound could potentially act as a leaving group in reactions, enabling the compound to form covalent bonds with its targets. The presence of the phenyl and methoxy groups might also influence the compound’s interactions with its targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving nucleic acids or proteins that interact with them .
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors, including its size, polarity, and the presence of functional groups. The methoxy groups might increase its lipophilicity, potentially enhancing its ability to cross cell membranes .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it interacts with nucleic acids or associated proteins, it could potentially affect processes like DNA replication, transcription, or translation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s reactivity might be affected by the pH of its environment due to the presence of ionizable groups .
Propriétés
IUPAC Name |
methyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-28-14-9-10-16(29-2)17(11-14)31(26,27)12-15-18(20(24)30-3)19(23-21(25)22-15)13-7-5-4-6-8-13/h4-11,19H,12H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCOVNXAAAHUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2557658.png)


![2-[[4-(4-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2557665.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2557666.png)

![1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride](/img/structure/B2557668.png)

![[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2557671.png)


![9-benzyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557674.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2557678.png)